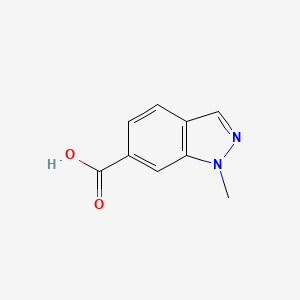

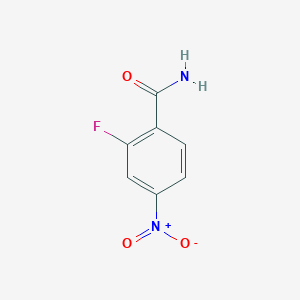

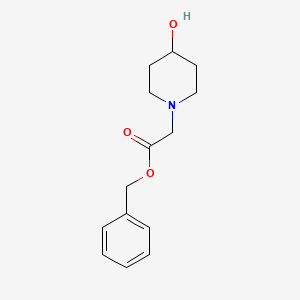

![molecular formula C9H9NO2S B1321485 6-(羟甲基)-2H-苯并[b][1,4]噻嗪-3(4H)-酮 CAS No. 443955-31-5](/img/structure/B1321485.png)

6-(羟甲基)-2H-苯并[b][1,4]噻嗪-3(4H)-酮

描述

The compound "6-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one" is a derivative of the 2H-1,4-benzothiazin-3-one family, which is a class of heterocyclic compounds that have garnered interest due to their diverse biological activities and potential applications in medicinal chemistry. The papers provided discuss various derivatives of the 1,4-benzothiazin-3-one scaffold and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that often start with the formation of a core structure followed by various functionalization steps. For instance, the synthesis of novel 11H-benzo[5,6][1,4]thiazino[3,4-a]isoindol-11-ones is achieved through a one-step reaction involving nucleophilic substitution, ring opening, and intramolecular cyclization . Similarly, the synthesis of 4-octyl-2H-1,4-benzo-thiazin-3-ones derivatives is described, where acylation and alkylation of the amino group are key steps, performed under phase transfer catalysis conditions . These methods highlight the versatility of the 1,4-benzothiazin-3-one core in undergoing various chemical transformations to yield a wide array of derivatives.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are typically confirmed using a combination of spectroscopic techniques such as FTIR, 1H NMR, 13C NMR, HRMS, and sometimes X-ray crystallography. For example, the structure of benzo[1,4]thiazino isoindolinones was established using these methods . The molecular structure analysis is crucial for confirming the identity of the synthesized compounds and for understanding their potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactions involving 1,4-benzothiazin-3-one derivatives are diverse and can lead to a variety of functional groups being introduced into the molecule. For instance, the condensation of 6-(substituted amino)-5-aminopyrimidine-4(3H)-thiones with different reagents yields 5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-ones with various substituents at the 7-position . These reactions are indicative of the reactivity of the thiazinone moiety and its ability to participate in the formation of complex heterocyclic systems.

Physical and Chemical Properties Analysis

The physical and analytical properties of these compounds are often characterized to assess their suitability for further biological testing. For example, the new 6-alkylacylamino-4-octyl-2H-1,4-benzo-thiazin-3-ones derivatives were evaluated for their bacteriostatic activity, indicating the importance of these properties in determining the potential therapeutic applications of these molecules . The solubility, stability, and reactivity of these compounds are essential parameters that influence their pharmacokinetic and pharmacodynamic profiles.

科学研究应用

合成和微生物活性

- 抗菌特性:2H-苯并[1,4]噻嗪-3-酮的衍生物,一种相关化合物,已被合成并评估其抗菌特性。这些化合物对各种微生物显示出有希望的体外活性 (Guarda 等人,2001),(Maheshwari 和 Goyal,2016)。

合成和药理学意义

- 抗惊厥活性:一些衍生物已因其在治疗惊厥方面的潜力而被研究。例如,7-烷氧基-2H-1,4-苯并噻嗪-3(4H)-酮在临床前试验中显示出显着的抗惊厥活性 (Zhang 等人,2010)。

合成技术

- 先进的合成方法:研究还集中在苯并[b][1,4]噻嗪-3(4H)-酮衍生物的高效合成方法的开发上。微波辅助合成和 Smiles 重排已被用来实现高产率和更短的反应时间 (Zuo 等人,2008),(Meng 等人,2013)。

生物学评价

- 抗癌潜力:一些新型衍生物已被合成并评估其抗癌活性,一些化合物对某些癌细胞系显示出有希望的结果 (Rajender 等人,2019)。

抗菌活性

- 抑菌活性:某些衍生物对特定细菌菌株表现出显着的抑菌活性,有助于开发新的抗菌剂 (Guarda 等人,2004)。

安全和危害

This would involve a review of the compound’s safety data, including toxicity, flammability, and handling precautions.

未来方向

This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s mechanism of action.

属性

IUPAC Name |

6-(hydroxymethyl)-4H-1,4-benzothiazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c11-4-6-1-2-8-7(3-6)10-9(12)5-13-8/h1-3,11H,4-5H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDHINJNZZCOWOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(S1)C=CC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30619200 | |

| Record name | 6-(Hydroxymethyl)-2H-1,4-benzothiazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one | |

CAS RN |

443955-31-5 | |

| Record name | 6-(Hydroxymethyl)-2H-1,4-benzothiazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

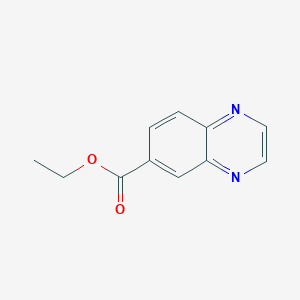

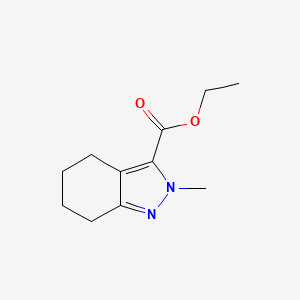

![Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1321411.png)

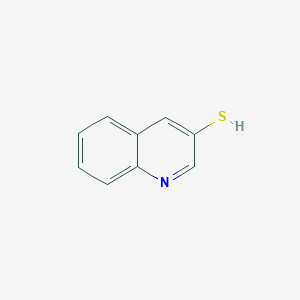

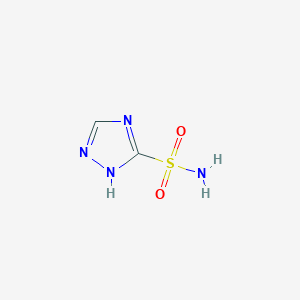

![6-Fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1321419.png)